molecular formula C14H12F3NO2 B10900187 2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione

2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B10900187
M. Wt: 283.24 g/mol
InChI Key: CZOVGLXIEJLQCK-UHFFFAOYSA-N
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Description

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a methylene bridge and a cyclohexanedione ring. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable cyclohexanedione derivative. One common method includes the condensation reaction between 3-(trifluoromethyl)aniline and 1,3-cyclohexanedione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(TRIFLUOROMETHYL)ANILINO]METHYLENE}-1,3-CYCLOHEXANEDIONE stands out due to its unique combination of a trifluoromethyl group and a cyclohexanedione ring. This structure imparts distinct chemical stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

3-hydroxy-2-[[3-(trifluoromethyl)phenyl]iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H12F3NO2/c15-14(16,17)9-3-1-4-10(7-9)18-8-11-12(19)5-2-6-13(11)20/h1,3-4,7-8,19H,2,5-6H2

InChI Key

CZOVGLXIEJLQCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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